molecular formula C13H19N B1440254 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine CAS No. 884091-04-7

1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

Cat. No.: B1440254
CAS No.: 884091-04-7
M. Wt: 189.3 g/mol
InChI Key: ZLYQUZYIAHGRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the N-methylmethanamine group. One common method involves the reaction of 2,2-dimethyl-1-phenylcyclopropane with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    2,2-Dimethyl-1-phenylcyclopropane: Shares the cyclopropyl and phenyl groups but lacks the N-methylmethanamine group.

    1-Phenylcyclopropylamine: Contains the cyclopropyl and phenyl groups with an amine group instead of the N-methylmethanamine group.

Uniqueness: 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is unique due to the presence of both the cyclopropyl ring and the N-methylmethanamine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)9-13(12,10-14-3)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYQUZYIAHGRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CNC)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672368
Record name 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884091-04-7
Record name 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.